BenchChemオンラインストアへようこそ!

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Monoamine oxidase B inhibition Enantiomer-specific pharmacology Aminoindan SAR

(3S)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS 1821520-81-3) is the (S)-configured enantiomer of a 5-hydroxy-substituted 3-aminoindan, supplied as the hydrochloride salt (molecular formula C₉H₁₂ClNO, MW 185.65 g/mol). This compound belongs to the aminoindanol class of chiral building blocks, characterized by a bicyclic indane core bearing both a primary amine at the 3-position and a phenolic hydroxyl at the 5-position.

Molecular Formula C9H12ClNO
Molecular Weight 185.65
CAS No. 1821520-81-3
Cat. No. B2423630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride
CAS1821520-81-3
Molecular FormulaC9H12ClNO
Molecular Weight185.65
Structural Identifiers
SMILESC1CC2=C(C1N)C=C(C=C2)O.Cl
InChIInChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H/t9-;/m0./s1
InChIKeyJJLALHYSNFSWQZ-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S)-3-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride (CAS 1821520-81-3): Chiral Aminoindanol Building Block for Neuroscience Drug Discovery


(3S)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS 1821520-81-3) is the (S)-configured enantiomer of a 5-hydroxy-substituted 3-aminoindan, supplied as the hydrochloride salt (molecular formula C₉H₁₂ClNO, MW 185.65 g/mol) . This compound belongs to the aminoindanol class of chiral building blocks, characterized by a bicyclic indane core bearing both a primary amine at the 3-position and a phenolic hydroxyl at the 5-position . The (3S) absolute configuration distinguishes it from its (3R)-enantiomer (CAS 169105-03-7) and from the racemic mixture (CAS 133497-57-1). Its primary documented research application lies in the synthesis of enantiomerically pure N-propargylaminoindan derivatives, which serve as dual acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors under investigation for Alzheimer's disease .

Why Racemic or Opposite-Enantiomer 3-Aminoindan-5-ol Cannot Substitute for (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride in Drug Discovery


Enantiomeric configuration at the 3-position of the aminoindan-5-ol scaffold is a decisive determinant of biological activity. The (S)- and (R)-enantiomers of the N-propargyl hydroxy precursor exhibit an approximately 87-fold difference in MAO-B inhibitory potency (IC₅₀ ~0.015 µM for (S)-39u vs. ~1.3 µM for (R)-39u) . Furthermore, when elaborated to the corresponding carbamate drugs TV3279 (S) and TV3326/ladostigil (R), the S-enantiomer selectively retains cholinesterase inhibition while completely lacking MAO-A and MAO-B inhibitory activity—a functional divergence that cannot be achieved with the racemate or the wrong enantiomer . Procurement of racemic or (3R)-configured material would therefore yield a different pharmacological profile, misleading structure-activity relationship (SAR) studies and precluding access to the S-enantiomer-specific pharmacology that defines TV3279-class tool compounds .

Quantitative Differentiation Evidence for (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride vs. Closest Analogs


Evidence 1: (S)-Enantiomer Exhibits ~87-Fold Greater MAO-B Inhibitory Potency Than (R)-Enantiomer at the Hydroxy Precursor Stage

In the N-propargyl hydroxy precursor series (compounds 39u), the (S)-enantiomer [(S)-39u]—the direct N-propargyl derivative of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol—exhibits a MAO-B IC₅₀ of 0.015 µM (95% CI: 0.014–0.016), while the corresponding (R)-enantiomer [(R)-39u] shows a MAO-B IC₅₀ of 1.3 µM (95% CI: 1.0–1.8), representing an approximately 87-fold potency advantage for the S-configuration . Both enantiomers lack AChE inhibitory activity, consistent with the requirement for a carbamate pharmacophore .

Monoamine oxidase B inhibition Enantiomer-specific pharmacology Aminoindan SAR Neurodegenerative disease

Evidence 2: TV3279 (S-Enantiomer Carbamate) Lacks MAO Inhibitory Activity While Retaining Cholinesterase Inhibition, in Contrast to the Dual-Acting R-Enantiomer TV3326

When the (3S)-aminoindan-5-ol scaffold is elaborated to the ethyl methyl carbamate TV3279, the resulting molecule retains cholinesterase (ChE) inhibitory activity but completely lacks monoamine oxidase (MAO) inhibition. In a chronic rat study (26 mg/kg p.o. for 21 days), TV3279 inhibited striatal ChE activity by approximately 50% but did not affect MAO activity or brain amine levels . In contrast, its (3R)-enantiomer TV3326 (ladostigil, 52 mg/kg for 21 days) inhibited hippocampal and striatal MAO-A and MAO-B by >90% while also achieving ~50% ChE inhibition . The S-isomer TV3279 also lacks antidepressant-like activity in the forced swim test, whereas TV3326 significantly reduces immobility, an effect attributed to >70% inhibition of both MAO-A and MAO-B .

Cholinesterase inhibition Monoamine oxidase selectivity Alzheimer's disease Enantiomer-specific drug design

Evidence 3: Carbamate Derivatization Is Essential for AChE Inhibition—Hydroxy Precursors Are Devoid of AChE Activity Across All Positional Isomers

The J. Med. Chem. 2002 study demonstrated that the hydroxy precursors (compounds 39u, 39v, 39w, 40u, 40v, 40w) uniformly lack measurable AChE inhibitory activity, while their corresponding carbamate derivatives achieve IC₅₀ values in the nanomolar to low micromolar range . For example, the 6-carbamyloxy N-propargyl compound (S)-18a shows AChE IC₅₀ of 0.83 µM, whereas its hydroxy counterpart (S)-39u shows no AChE inhibition . This establishes that (3S)-3-amino-2,3-dihydro-1H-inden-5-ol serves as a critical hydroxy precursor that must be carbamoylated to confer the AChE inhibitory pharmacophore—a transformation that is chirality-dependent, as the carbamate derivatives of the (S)- and (R)-enantiomers diverge in their MAO inhibitory profiles as documented in Evidence 2 .

Acetylcholinesterase inhibition Carbamate pharmacophore Prodrug design Structure-activity relationship

Evidence 4: Enantiopure Starting Material Bypasses Yield Loss and Waste Inherent in Racemic Resolution Methods

US Patent 7,375,249 B2 (Teva Pharmaceutical Industries) explicitly identifies that prior art methods for producing 3-amino-indan-5-ol suffer from low yields, and that optical resolution via diastereomeric salt formation results in the undesired enantiomer being 'wasted,' thereby reducing overall yield . The patent further notes that resolution using chiral chromatographic columns is not feasible for large-scale synthesis . These limitations underscore the procurement value of pre-resolved, enantiopure (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride: it eliminates the 50% theoretical yield loss associated with racemic resolution and avoids the capital and operational costs of chiral preparative chromatography. While the patent itself aims to improve synthesis, it confirms that starting from enantiopure material is the most atom-economical and cost-efficient pathway for programs requiring the (S)-enantiomer specifically .

Enantiomeric purification Chiral resolution inefficiency Process chemistry Asymmetric synthesis

Evidence 5: Hydrochloride Salt Form Provides Solubility and Handling Advantages Over Free Base for Aqueous Reaction Conditions

The free base form of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol (CAS 1213899-46-7, MW 149.19 g/mol) is a neutral molecule with a calculated LogP of 0.87–0.9 and only 2 hydrogen bond donors . Conversion to the hydrochloride salt (CAS 1821520-81-3) increases molecular weight to 185.65 g/mol and introduces an ionic character that enhances aqueous solubility and stability under ambient storage conditions . Vendor specifications consistently list the hydrochloride salt with purity ≥97% and recommend storage at room temperature under inert atmosphere, whereas the free base requires more stringent storage conditions (typically 2–8 °C) . This solubility difference is practically significant for the reductive amination and N-alkylation reactions commonly employed to elaborate this building block into N-propargyl and N-methyl-N-propargyl derivatives, which are conducted in methanol, acetonitrile, or aqueous solvent mixtures .

Salt form selection Aqueous solubility Building block formulation Synthetic chemistry handling

Evidence 6: 5-Hydroxy (6-Carbamyloxy) Substitution Pattern Confers a Distinct MAO-A/MAO-B Selectivity Profile vs. 4- and 7-Substituted Aminoindan Isomers

The J. Med. Chem. 2002 study systematically compared 4-, 6-, and 7-carbamyloxyphenyl substitution patterns in the N-propargylaminoindan Series I. The 6-carbamyloxyphenyl series (derived from the 5-hydroxy aminoindan scaffold) and 7-carbamyloxyphenyl series were either equipotent to or slightly (2- to 5-fold) less active as AChE inhibitors than the corresponding phenethylamine Series II compounds, while the 4-carbamyloxyphenyl series was more potent . Critically, the presence of the carbamate moiety in the 6- and 7-substituted compounds considerably decreased MAO-A and MAO-B inhibitory activity (by 2–3 orders of magnitude) compared to the parent hydroxy analogues, whereas the 4-substituted carbamates remained equipotent with Series II MAO inhibitors . This positional selectivity means that the 5-hydroxy (6-substituted) scaffold occupies a unique SAR niche: it permits carbamate-mediated AChE inhibition while modulating (reducing) MAO activity in a position-dependent manner that is not achievable with the 4-hydroxy isomer .

Positional isomer SAR MAO-A vs MAO-B selectivity Carbamyloxy substitution Indane ring functionalization

High-Value Application Scenarios for (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride in Drug Discovery and Chemical Biology


Scenario 1: Synthesis of TV3279-Class S-Enantiomer-Selective Cholinesterase Inhibitors for Alzheimer's Disease Research

The (3S)-configured hydrochloride is the direct chiral precursor for synthesizing TV3279 [(N-propargyl-(3S)-aminoindan-5-yl)-ethyl methyl carbamate] and its analogs. As established in Evidence 2, TV3279 selectively inhibits ChE (~50% striatal ChE inhibition at 26 mg/kg chronic dosing) without affecting MAO activity, in contrast to the dual-acting R-enantiomer TV3326 . This scenario is relevant for research groups seeking a clean ChE-selective pharmacological tool to dissect the relative contributions of cholinergic vs. monoaminergic mechanisms in preclinical Alzheimer's models. The enantiopure starting material ensures that the final carbamate product is free of R-enantiomer contamination, which would otherwise introduce confounding MAO inhibitory activity .

Scenario 2: Enantiopure Building Block for Investigating Enantiomer-Dependent MAO-B Inhibition Mechanisms

As documented in Evidence 1, the (S)-N-propargyl hydroxy precursor (S)-39u displays an ~87-fold greater MAO-B inhibitory potency (IC₅₀ 0.015 µM) than its (R)-enantiomer (IC₅₀ 1.3 µM) . This striking enantiomer-dependent activity makes (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride the essential starting material for synthesizing probe molecules to investigate how absolute configuration at the 3-position governs binding to the MAO-B active site. Such studies inform the rational design of stereochemically optimized, reversible MAO-B inhibitors distinct from the irreversible propargylamine mechanism of rasagiline .

Scenario 3: Process Chemistry Development of Scalable Enantioselective Routes to Aminoindan-Derived CNS Drug Candidates

The US Patent 7,375,249 B2 explicitly identifies the inefficiency of racemic resolution for 3-amino-indan-5-ol, where diastereomeric salt formation wastes 50% of material as the undesired enantiomer and chiral chromatography is not industrially scalable . Procuring enantiopure (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride eliminates this resolution bottleneck. Process chemistry teams can use this pre-resolved building block to develop telescoped N-propargylation and carbamoylation sequences without the cost, time, and yield loss associated with enantiomeric purification, thereby accelerating route scouting and kilo-lab scale-up for CNS drug candidates derived from the aminoindan chemotype .

Scenario 4: Chiral Reference Standard for Analytical Method Development and Quality Control of Aminoindan-Based APIs

Given the 87-fold difference in MAO-B potency and the complete MAO-vs-ChE functional divergence between (S)- and (R)-configured aminoindan-5-ol derivatives (Evidence 1 and 2), chiral purity is a critical quality attribute for any drug substance derived from this scaffold. (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride serves as a well-characterized chiral reference standard (CAS 1821520-81-3, purity ≥97%, defined specific rotation) for developing and validating chiral HPLC or SFC methods to determine enantiomeric excess in advanced intermediates and final APIs . This scenario applies to analytical development and QC laboratories supporting GMP manufacturing of aminoindan-derived CNS therapeutics.

Quote Request

Request a Quote for (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.